

# Application Note: High-Resolution Mass Spectrometry for the Detection of Diflufenican-d3

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## Compound of Interest

Compound Name: *Diflufenican-d3*

Cat. No.: *B562990*

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## Introduction

Diflufenican is a selective herbicide used for the control of broad-leaved weeds in cereal crops. [1] Monitoring its presence in environmental and food samples is crucial for regulatory compliance and safety assessment. The use of a stable isotope-labeled internal standard, such as **Diflufenican-d3**, is the gold standard for accurate quantification by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. [2] This application note provides a detailed protocol for the sensitive and selective detection and quantification of **Diflufenican-d3** using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC).

The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which is a widely adopted technique for multi-residue pesticide analysis in diverse matrices. [3] Subsequent analysis by LC-HRMS, particularly with an Orbitrap mass analyzer, offers high mass accuracy and resolution, enabling confident identification and quantification of the target analyte, even in complex matrices. [4]

Molecular Formula of **Diflufenican-d3**:  $C_{19}H_8D_3F_5N_2O_2$

Monoisotopic Mass of **Diflufenican-d3**: 397.31 g/mol

## Experimental Protocols

### Sample Preparation: QuEChERS Protocol

This protocol is a general guideline and may require optimization based on the specific matrix (e.g., soil, wheat, fruits, vegetables).

#### Materials:

- Homogenized sample (10 g)
- 50 mL centrifuge tubes
- Acetonitrile (ACN)
- Water (LC-MS grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Trisodium citrate dihydrate
- Disodium citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - optional, for pigmented extracts
- Centrifuge capable of  $\geq 4000$  rpm
- Vortex mixer

#### Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.

- Add the appropriate amount of **Diflufenican-d3** internal standard solution.
- Vortex vigorously for 1 minute.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at  $\geq 4000$  rpm for 5 minutes.
- Transfer the supernatant (acetonitrile layer) to a clean tube for dispersive solid-phase extraction (d-SPE) cleanup.
- Add the d-SPE sorbent (e.g., 150 mg PSA, 50 mg C18, and optionally 50 mg GCB per mL of extract).
- Vortex for 1 minute.
- Centrifuge at high speed for 5 minutes.
- Filter the supernatant through a 0.22  $\mu$ m filter into an autosampler vial for LC-HRMS analysis.

## Liquid Chromatography (LC)

- System: UHPLC system
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m)
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
- Gradient:
  - 0-1 min: 5% B
  - 1-10 min: Linear ramp to 95% B

- 10-12 min: Hold at 95% B
- 12.1-15 min: Return to 5% B and equilibrate
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL

## High-Resolution Mass Spectrometry (HRMS)

- System: Orbitrap-based mass spectrometer
- Ionization Mode: Heated Electrospray Ionization (HESI), Positive
- Capillary Voltage: 3.5 kV
- Vaporizer Temperature: 350 °C
- Sheath Gas: 40 arbitrary units
- Auxiliary Gas: 10 arbitrary units
- Acquisition Mode: Full Scan followed by data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM)
- Full Scan Resolution: 60,000
- Full Scan Range: m/z 100-500
- dd-MS2/PRM Resolution: 15,000
- Collision Energy: Normalized Collision Energy (NCE) of 30-40 (optimization recommended)
- Precursor Ion (**Diflufenican-d3**): Calculated theoretical exact mass of the  $[M+H]^+$  ion. The monoisotopic mass of  $C_{19}H_8D_3F_5N_2O_2$  is 397.0929 Da. Therefore, the protonated molecule  $[M+H]^+$  would have a theoretical m/z of 398.0997.

## Data Presentation

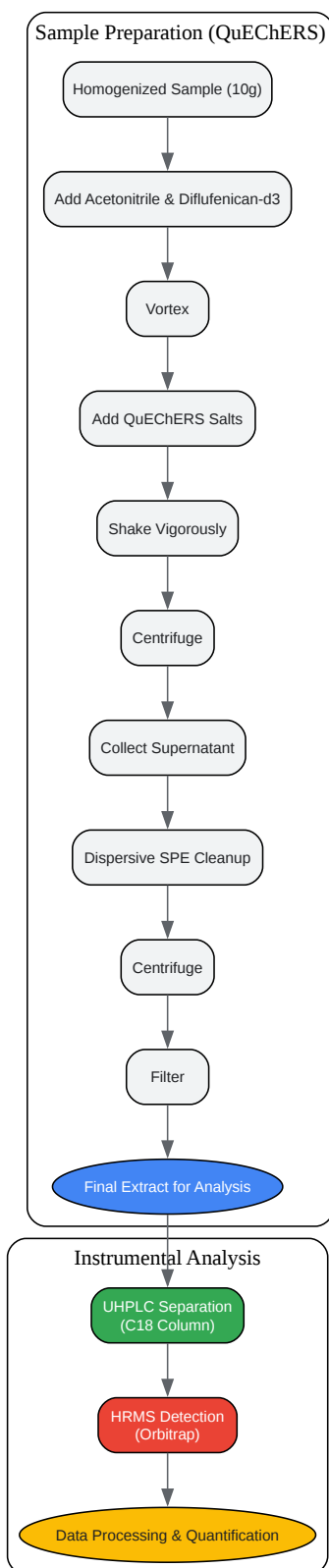
Table 1: High-Resolution Mass Spectrometry Parameters for **Diflufenican-d3**

Parameter	Value
Analyte	Diflufenican-d3
Formula	C <sub>19</sub> H <sub>8</sub> D <sub>3</sub> F <sub>5</sub> N <sub>2</sub> O <sub>2</sub>
Ionization Mode	Positive ESI
Precursor Ion (Theoretical)	[M+H] <sup>+</sup>
Exact Mass (m/z)	398.0997
Major Product Ions (Predicted)	Based on the fragmentation of non-deuterated Diflufenican, the primary fragmentation involves the cleavage of the ether bond. The major product ion for the non-deuterated form is observed at m/z 266.042. For Diflufenican-d3, the corresponding product ion would be expected at m/z 269.0606. Further fragmentation may lead to other product ions.

Table 2: Illustrative Quantitative Performance Data (Requires Laboratory Validation)

Parameter	Expected Performance
Linearity (R <sup>2</sup> )	> 0.99
Limit of Quantification (LOQ)	1-10 µg/kg (matrix dependent)
Accuracy (% Recovery)	70-120%
Precision (% RSD)	< 20%

## Mandatory Visualization



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Caption: Experimental workflow for **Diflufenican-d3** detection.

## Conclusion

This application note outlines a robust and sensitive method for the detection and quantification of **Diflufenican-d3** using a QuEChERS sample preparation protocol followed by LC-HRMS analysis. The high resolution and mass accuracy of the Orbitrap mass spectrometer provide excellent selectivity and confidence in identification. The use of a deuterated internal standard ensures high accuracy and precision of quantitative results by correcting for matrix-induced signal suppression or enhancement. This method is well-suited for high-throughput screening and quantitative analysis of Diflufenican residues in a variety of complex sample matrices. Laboratories should perform a full method validation to establish performance characteristics for their specific applications.

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